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Inhoffen Lythgoe diol

Cat. No.: B1147295
CAS No.: 64190-52-9
M. Wt: 212.33
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Description

Contextualization within Natural Product Chemistry

The Inhoffen-Lythgoe diol is most famously associated with the synthesis of vitamin D and its analogs. It serves as a key precursor for the CD-ring fragment, which is a common structural motif in this class of compounds. mdpi.compnas.org The most prevalent method for its preparation involves the oxidative cleavage of ergocalciferol (B368823) (vitamin D₂), a readily available steroid from plant sources. researchgate.netnih.gov This process typically involves ozonolysis followed by a reductive work-up. nih.gov

Beyond the realm of vitamin D, the Inhoffen-Lythgoe diol has proven to be a versatile starting material for the total synthesis of other natural products. A notable example is its use in the synthesis of the hortonones, a series of rearranged sesquiterpenoids. nih.govnsf.gov In this context, the diol provides the necessary carbon framework and stereochemical information, which can be elaborated through various synthetic transformations to achieve the target natural products. nih.govnsf.gov The synthesis of (-)-hortonones A-C from the diol was instrumental in confirming the absolute stereochemistry of these natural products. nih.gov

Importance as a Chiral Intermediate

The primary significance of the Inhoffen-Lythgoe diol lies in its role as a chiral building block, often referred to as a "chiral pool" starting material. researchgate.net It possesses a dense array of stereocenters, making it an ideal starting point for asymmetric synthesis. nih.gov By utilizing this pre-existing stereochemistry, chemists can circumvent the need for complex and often low-yielding asymmetric reactions to install these chiral centers.

Its utility is prominently demonstrated in the convergent synthesis of vitamin D analogs. mdpi.compnas.org In these synthetic strategies, the Inhoffen-Lythgoe diol is used to construct the C/D ring system with the desired side chain, which is then coupled with a separately synthesized A-ring fragment. mdpi.com A common coupling reaction employed in this approach is the Wittig-Horner olefination. mdpi.com This modular approach allows for the synthesis of a wide variety of analogs with modifications in the A-ring, the side-chain, or the CD-ring system itself. For instance, it has been used in the synthesis of 19-nor-vitamin D analogs and 23,23-difluoro-25-hydroxyvitamin D₃. mdpi.comnih.gov The development of analogs with enhanced therapeutic properties and reduced side effects, such as calcipotriol, has been heavily reliant on synthetic routes originating from the Inhoffen-Lythgoe diol.

Application Synthetic Strategy Key Reaction Resulting Compound Class
Vitamin D AnalogsConvergent SynthesisWittig-Horner Olefination19-nor-Vitamin D Analogs
HortononesTotal SynthesisRing Homologation, Allylic Alcohol TranspositionSesquiterpenoids
Fluorinated Vitamin D AnalogsConvergent SynthesisIntroduction of Difluoro UnitMetabolically Stable Vitamin D Analogs

Overview of its Structural Features and Stereochemical Complexity

The Inhoffen-Lythgoe diol is characterized by a trans-fused 6,5 bicyclic system, specifically a hydrindane core. nih.gov Its molecular formula is C₁₃H₂₄O₂. The structure incorporates two hydroxyl groups, one primary and one secondary, which offer handles for further functionalization.

The stereochemical complexity of the Inhoffen-Lythgoe diol is a defining feature, containing five stereocenters. researchgate.netresearchgate.net The specific IUPAC name, which encapsulates this stereochemistry, is (1R,3aR,4S,7aR)-1-[(1S)-2-hydroxy-1-methylethyl]-7a-methyloctahydro-1H-inden-4-ol. This precise three-dimensional arrangement of atoms is crucial for its utility in synthesis, as it dictates the stereochemical outcome of subsequent reactions and ultimately the biological activity of the final products. The preservation of these key stereochemical elements from the parent vitamin D₂ molecule is what makes the Inhoffen-Lythgoe diol such a powerful tool in the synthesis of complex, stereochemically rich molecules.

Property Description
IUPAC Name (1R,3aR,4S,7aR)-1-[(1S)-2-hydroxy-1-methylethyl]-7a-methyloctahydro-1H-inden-4-ol
Molecular Formula C₁₃H₂₄O₂
Core Structure trans-fused hydrindane (6,5 bicyclic system)
Key Functional Groups Primary alcohol, Secondary alcohol
Number of Stereocenters 5
Typical Source Oxidative cleavage of Ergocalciferol (Vitamin D₂)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₃H₂₄O₂ B1147295 Inhoffen Lythgoe diol CAS No. 64190-52-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3aR,4S,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9-,10-,11+,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBPRYXDIHQLGH-NAWOPXAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2C1(CCCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Perspectives and Evolution of Research on Inhoffen Lythgoe Diol

Discovery and Initial Derivations

The emergence of the Inhoffen-Lythgoe diol is intrinsically linked to the foundational research on vitamin D molecules in the mid-20th century by chemists Hans Herloff Inhoffen and Basil Lythgoe. Their work on the degradation and reconstruction of vitamin D laid the groundwork for steroid chemistry for many years.

The Inhoffen-Lythgoe diol was first obtained through the oxidative degradation of ergocalciferol (B368823), also known as vitamin D2. researchgate.net This process represented a significant breakthrough, providing a method to selectively cleave the vitamin D molecule while preserving the crucial stereochemistry of the C/D ring system. pnas.org The primary method for this transformation is the ozonolysis of vitamin D2. nih.gov In this process, vitamin D2 is treated with ozone, followed by a reductive workup, typically using sodium borohydride, to yield the diol. researchgate.netnih.gov This oxidative cleavage effectively removes the A-ring and the side chain of the vitamin D2 molecule, leaving the intact hydrindane system of the C and D rings. pnas.orgresearchgate.net

Table 1: Early Methods for Inhoffen-Lythgoe Diol Synthesis from Ergocalciferol

Step Reagents & Conditions Outcome Reference(s)
Ozonolysis O₃, CH₂Cl₂/MeOH, -78°C Cleavage of the triene system in Vitamin D₂ researchgate.net
Reductive Workup NaBH₄, MeOH Reduction of ozonide to form the diol researchgate.netnih.gov

This degradation was a pivotal discovery as it provided chemists with a stable, chiral building block that was previously difficult to access.

The isolation of the Inhoffen-Lythgoe diol was of immediate and profound significance for the semisynthesis of new vitamin D analogs. pnas.org Before this, the synthesis of modified vitamin D molecules was a formidable challenge due to their complex structure and specific stereochemical requirements. The diol provided a practical and accessible starting material containing the trans-fused 6,5-ring system (hydrindane) of the C and D rings, with the correct stereocenters already established. pnas.orgnih.gov

This readily available CD-ring fragment became a cornerstone in the convergent synthesis of a vast number of vitamin D analogs. pnas.orgresearchgate.netnih.gov In these synthetic strategies, the Inhoffen-Lythgoe diol (or a derivative) is coupled with a separately synthesized A-ring fragment and a desired side chain. pnas.orgresearchgate.net This modular approach allowed for the systematic modification of the A-ring and the side chain, leading to the discovery of analogs with improved therapeutic profiles, such as reduced hypercalcemic effects. The use of the diol in this manner has been reported in numerous publications and patents, leading to the creation of thousands of vitamin D analogs. pnas.orgresearchgate.net

Development of Synthetic Methodologies: A Historical Trajectory

The historical trajectory of synthetic methodologies for the Inhoffen-Lythgoe diol began with its initial derivation from vitamin D2 and evolved towards more efficient and versatile synthetic routes. While the oxidative degradation of ergocalciferol remains a highly practical approach, especially for large-scale production, other methods have also been explored. pnas.orgresearchgate.net

The true evolution in methodology, however, is most evident in how the Inhoffen-Lythgoe diol has been utilized as a synthetic intermediate. Its primary and secondary hydroxyl groups offered handles for further chemical manipulation. A key development was the selective protection or activation of these hydroxyl groups. For example, the primary alcohol can be selectively tosylated, converting it into a good leaving group. This monotosylate derivative is a highly versatile intermediate for coupling reactions.

The development of various coupling strategies, such as the Wittig-Horner olefination and the Julia-Lythgoe olefination, was crucial. researchgate.netnih.gov These reactions enabled the efficient connection of the CD-ring fragment, derived from the Inhoffen-Lythgoe diol, with various A-ring synthons and side-chain components. nih.gov The Lythgoe-Roche strategy, which involves the coupling of a CD-ring ketone with an A-ring phosphine (B1218219) oxide, became a widely adopted convergent approach for the synthesis of the vitamin D core structure. pnas.orgresearchgate.net

While semisynthesis from vitamin D2 has been the dominant strategy, total synthesis routes to the Inhoffen-Lythgoe diol have also been developed, offering an alternative to the degradation of a natural product. acs.orgresearchgate.net These total syntheses, while often more lengthy, provide flexibility and access to enantiomerically pure forms of the diol. acs.orgresearchgate.net

Table 2: Evolution of Synthetic Strategies Involving Inhoffen-Lythgoe Diol

Synthetic Strategy Description Key Intermediates/Reactions Significance Reference(s)
Improved Oxidative Cleavage Optimization of the degradation of Vitamin D₂ to increase the yield of the diol. OsO₄ (cat.), NMO; KIO₄ Higher efficiency in obtaining the key starting material. nih.gov
Convergent Semisynthesis Coupling of the CD-ring (from the diol) with a synthetic A-ring and side chain. Wittig-Horner, Julia-Lythgoe Olefination Modular approach enabling the synthesis of a wide array of analogs. pnas.orgresearchgate.netnih.gov
Total Synthesis De novo synthesis of the Inhoffen-Lythgoe diol from simpler achiral or chiral precursors. Stereocontrolled cyclization reactions. Provides access to the diol without reliance on natural product degradation. acs.orgresearchgate.net

The continued relevance of the Inhoffen-Lythgoe diol is highlighted by its use in the industrial synthesis of clinically important vitamin D analogs, such as calcipotriol, by pharmaceutical companies like LEO Pharma. pnas.orgresearchgate.net This demonstrates the enduring legacy of Inhoffen and Lythgoe's foundational work on this remarkable chemical compound.

Synthetic Strategies for Inhoffen Lythgoe Diol

Semisynthetic Approaches from Vitamin D Precursors

The most practical and widely utilized method for obtaining the Inhoffen-Lythgoe diol involves the degradation of vitamin D2 (ergocalciferol). researchgate.netrsc.org This semisynthetic route leverages the existing stereochemistry of the natural product, providing an efficient pathway to this valuable intermediate.

Reagent/ProcedureStarting MaterialProductReported Yield
1. O₃, CH₂Cl₂/CH₃OH2. NaBH₄Ergocalciferol (B368823)Inhoffen-Lythgoe diol~40%
1. Crude ozonolysis product2. OsO₄ (cat.), NMO3. KIO₄4. NaBH₄ErgocalciferolInhoffen-Lythgoe diol75%

Refinements in Isolation and Purification Protocols

The refined oxidative cleavage procedure, which involves a multi-step sequence of dihydroxylation, cleavage, and reduction, inherently serves as a more robust protocol that facilitates the isolation and purification of the Inhoffen-Lythgoe diol in higher yields. researchgate.netnih.gov The conversion of the crude ozonolysis mixture into the diol through this controlled sequence avoids the formation of complex side-product mixtures often associated with direct ozonolysis, thereby simplifying the purification process, which typically involves chromatographic techniques.

De Novo Total Synthesis of Inhoffen-Lythgoe Diol

While semisynthesis from vitamin D2 is a common route, de novo total synthesis offers the flexibility to produce analogs and provides a platform for developing new synthetic methodologies. These approaches often focus on the stereocontrolled construction of the trans-fused hydrindan core.

Chiral Pool-Based Approaches

Total synthesis strategies frequently utilize starting materials from the chiral pool to establish the requisite stereochemistry. The Hajos-Parrish ketone, a well-known building block in steroid synthesis, is a popular starting material for constructing the CD ring system of vitamin D analogs, including the Inhoffen-Lythgoe diol. researchgate.net This approach leverages the inherent chirality of the Hajos-Parrish ketone to set the stereocenters of the hydrindan framework.

Asymmetric Synthetic Routes

Asymmetric synthesis provides a powerful means to access enantiomerically pure Inhoffen-Lythgoe diol without relying on natural product precursors. These routes often employ asymmetric reactions to establish key stereocenters early in the synthetic sequence.

Diels-Alder Strategies

A notable asymmetric approach to the Inhoffen-Lythgoe diol involves an intermolecular Diels-Alder reaction to construct the core hydrindan ring system. rsc.orgrsc.org This strategy utilizes a chiral diene where an existing stereocenter at the C(20) position directs the stereochemical outcome of the cycloaddition, thereby establishing the stereocenters at C(13) and C(17). rsc.orgrsc.org

In one reported formal total synthesis, a chiral diene is reacted with a dienophile such as methacrolein. rsc.org The reaction's diastereoselectivity is a key aspect of this strategy, aiming to produce the desired stereoisomer of the Diels-Alder adduct, which is then further elaborated to the Inhoffen-Lythgoe diol. rsc.org The use of aqueous conditions has also been explored in these Diels-Alder reactions to enhance reactivity and selectivity. rsc.orgrsc.org

DieneDienophileKey Feature
Chiral diene with C(20) stereocenterMethacroleinThe stereocenter on the diene directs the formation of stereocenters at C(13) and C(17) of the hydrindan system.
Other Enantioselective Methodologies

Beyond the initial asymmetric syntheses, a variety of other enantioselective methodologies have been explored to access the chiral core of the Inhoffen-Lythgoe diol. These strategies often leverage chiral auxiliaries, asymmetric catalysis, and substrate-controlled approaches to establish the key stereocenters of the molecule with high fidelity.

One notable approach involves the use of chiral pool starting materials, where a readily available enantiopure natural product serves as the foundation for the synthesis. This strategy inherently sets one or more stereocenters, and subsequent transformations are designed to build the remaining chiral centers in a controlled manner. For instance, the synthesis of intermediates for vitamin D analogs has utilized derivatives of naturally occurring steroids, which already possess the desired stereochemistry at certain positions.

Asymmetric catalysis has also emerged as a powerful tool. Organocatalysis, for example, employs small chiral organic molecules to catalyze enantioselective reactions. In the context of synthesizing building blocks similar to the Inhoffen-Lythgoe diol, organocatalytic Michael additions and aldol (B89426) reactions have been instrumental in setting stereocenters with high enantiomeric excess. These methods offer the advantage of avoiding metal catalysts, which can sometimes lead to unwanted side reactions or require stringent reaction conditions.

Furthermore, substrate-controlled diastereoselective reactions represent another important strategy. In these approaches, an existing stereocenter in the molecule directs the stereochemical outcome of a subsequent reaction. This can be particularly effective in cyclic systems where the conformational rigidity of the molecule influences the trajectory of incoming reagents. For example, diastereoselective reductions of a ketone precursor to the diol can be influenced by the stereochemistry of adjacent substituents, leading to the desired configuration at the newly formed alcohol center. unige.ch

The following table summarizes some of the enantioselective methodologies that have been applied to the synthesis of the Inhoffen-Lythgoe diol and related structures.

MethodologyDescriptionKey Features
Chiral Pool Synthesis Utilizes readily available enantiopure starting materials, such as derivatives of vitamin D2 or other steroids. researchgate.netInherently sets key stereocenters; relies on the availability of suitable chiral starting materials.
Asymmetric Catalysis Employs chiral catalysts, such as organocatalysts or metal complexes, to induce enantioselectivity in key bond-forming reactions. researchgate.netnih.govCan achieve high enantiomeric excess with catalytic amounts of the chiral source; requires careful catalyst design and optimization.
Substrate-Controlled Diastereoselection An existing stereocenter in the substrate directs the stereochemical outcome of a subsequent reaction. unige.chCan be highly effective in rigid cyclic systems; relies on the directing ability of the existing chiral center.

Convergent and Linear Synthetic Pathways

The following table provides a comparative overview of linear and convergent synthetic pathways.

PathwayDescriptionAdvantagesDisadvantages
Linear Sequential, step-by-step construction of the target molecule.Conceptually straightforward.Often results in low overall yields for long sequences; a failure at a late stage can be costly.
Convergent Independent synthesis of molecular fragments followed by their coupling.Generally higher overall yields; allows for parallel synthesis of fragments; greater flexibility for analog synthesis.Requires careful planning of the fragment coupling strategy.

Advanced Synthetic Methodologies

Protecting Group Strategies and Protecting Group-Free Synthesis

The synthesis of a molecule with multiple functional groups like the Inhoffen-Lythgoe diol often necessitates the use of protecting groups to ensure chemoselectivity. Protecting groups temporarily mask a reactive functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule.

In the context of Inhoffen-Lythgoe diol synthesis and its use in the preparation of vitamin D analogs, silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), are commonly employed to protect the hydroxyl groups. nih.gov These protecting groups are stable to a wide range of reaction conditions but can be selectively removed under mild acidic conditions or with fluoride (B91410) reagents. The choice of protecting group is crucial and is dictated by the specific reaction sequence. For instance, a more robust silyl ether might be used to protect a hydroxyl group that needs to withstand multiple synthetic steps, while a more labile one might be chosen for a temporary protection.

A notable example is the protecting group-free synthesis of (-)-hortonones A-C from the Inhoffen-Lythgoe diol. rsc.orgnih.gov In this synthesis, the diol is transformed into a key intermediate ketone through a three-step sequence involving a selective tosylation of the primary alcohol, reduction of the tosylate, and oxidation of the secondary alcohol, all without the need to protect the remaining hydroxyl group. nih.gov This demonstrates that with careful planning and the use of chemoselective reagents, the reliance on protecting groups can be minimized, leading to a more efficient and atom-economical synthesis.

The following table outlines the key aspects of protecting group strategies and protecting group-free synthesis.

StrategyDescriptionAdvantagesDisadvantages
Protecting Group Strategies The temporary masking of reactive functional groups to control chemoselectivity.Allows for a wide range of chemical transformations on multifunctional molecules.Increases the number of synthetic steps; can lower the overall yield.
Protecting Group-Free Synthesis The use of chemoselective reagents and conditions to avoid the need for protecting groups.More efficient and atom-economical; reduces the number of synthetic steps.Requires careful planning and the availability of highly selective reagents.

Stereocontrol in Inhoffen-Lythgoe Diol Synthesis

The synthesis of the Inhoffen-Lythgoe diol presents a significant challenge in stereocontrol, as it possesses multiple contiguous stereocenters. The precise arrangement of these stereocenters is crucial for the biological activity of the final target molecules, such as vitamin D analogs. Therefore, synthetic strategies must employ methods that allow for the selective formation of the desired stereoisomer.

Diastereoselective Approaches

Diastereoselective approaches aim to control the relative stereochemistry of the newly formed chiral centers. In the synthesis of the Inhoffen-Lythgoe diol and its precursors, several diastereoselective methods have been successfully employed.

One of the most powerful strategies for constructing the hydrindane ring system of the diol with high diastereoselectivity is the Diels-Alder reaction . rsc.org This cycloaddition reaction allows for the formation of the six-membered ring with predictable stereochemistry. In a formal total synthesis of the Inhoffen-Lythgoe diol, an intermolecular Diels-Alder reaction was utilized where an existing stereocenter in the diene directed the facial selectivity of the dienophile attack, thereby establishing the stereocenters of the newly formed ring in a controlled manner. rsc.org

Another important diastereoselective approach involves the reduction of a ketone precursor . The stereochemical outcome of the reduction of a cyclic ketone can be influenced by the steric hindrance around the carbonyl group, leading to the preferential formation of one diastereomer. For example, the reduction of a ketone precursor to the Inhoffen-Lythgoe diol can be achieved with high diastereoselectivity using specific reducing agents that favor attack from the less hindered face of the molecule. unige.ch

The following table summarizes key diastereoselective approaches used in the synthesis of the Inhoffen-Lythgoe diol.

ApproachDescriptionKey Features
Diels-Alder Reaction A [4+2] cycloaddition to form the six-membered ring of the hydrindane system.Can establish multiple stereocenters in a single step with high diastereoselectivity.
Diastereoselective Reduction The stereoselective reduction of a ketone precursor to form the secondary alcohol.The stereochemical outcome can be controlled by the choice of reducing agent and the steric environment of the ketone.
Enantioselective Control

Enantioselective control focuses on the formation of a specific enantiomer of the target molecule. This is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities.

Asymmetric synthesis is the primary means of achieving enantioselective control in the synthesis of the Inhoffen-Lythgoe diol. researchgate.net As mentioned previously, the use of chiral pool starting materials, such as vitamin D2, provides a direct entry into the desired enantiomeric series. researchgate.net

Asymmetric catalysis offers a more flexible approach to enantioselective synthesis. Chiral catalysts can be used to induce enantioselectivity in a variety of reactions, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. For instance, the enantioselective synthesis of key fragments of the Inhoffen-Lythgoe diol has been achieved through asymmetric conjugate additions, where a chiral catalyst directs the addition of a nucleophile to an α,β-unsaturated carbonyl compound, setting a key stereocenter with high enantiomeric excess.

The development of new chiral ligands and organocatalysts continues to expand the toolkit for enantioselective synthesis, enabling the efficient and highly selective production of complex chiral molecules like the Inhoffen-Lythgoe diol.

Inhoffen Lythgoe Diol As a Versatile Chiral Building Block

Role as a CD-Ring Synthon

The Inhoffen-Lythgoe diol is a cornerstone in the synthesis of vitamin D and its analogs, primarily serving as a versatile chiral building block for the CD-ring system. nih.govnih.gov This trans-fused 6,5-ring system, possessing a number of contiguous stereocenters, is readily available from the oxidative degradation of ergocalciferol (B368823) (vitamin D2). nih.govpnas.org Its well-defined stereochemistry makes it an ideal precursor for constructing the complex architecture of vitamin D derivatives. nih.gov

The most widely adopted strategy for synthesizing the vitamin D core is the convergent Lythgoe-Roche approach. pnas.org This method involves the Wittig-Horner coupling reaction between a CD-ring/side chain fragment, derived from the Inhoffen-Lythgoe diol, and a functionalized A-ring synthon, typically a phosphine (B1218219) oxide. mdpi.comnih.govacs.org This convergent synthesis is highly versatile, allowing for the production of a vast array of vitamin D analogs with modifications in the A-ring, C-ring, or side chain. mdpi.comresearchmap.jp

For instance, the Inhoffen-Lythgoe diol can be converted into the corresponding C8-ketone, known as Grundmann's ketone. mdpi.comendotherm-lsm.com This ketone, or a derivative with a modified side-chain, is then subjected to the Wittig-Horner olefination with an A-ring phosphine oxide to construct the complete seco-B-triene system of the target vitamin D analog. mdpi.com This approach has been successfully employed in the synthesis of numerous analogs, including 19-nor-vitamin D analogs and those with modified side chains. mdpi.comnih.gov

Beyond the Wittig-Horner reaction, derivatives of the Inhoffen-Lythgoe diol are used in other coupling strategies. A notable methodology involves a Pd(0) catalyzed reaction where CD-ring vinyl bromides, obtained from the corresponding C8-ketone derived from the diol, are coupled with acyclic A-ring synthons like 1,3-diol enynes. endotherm-lsm.com

Functionalization at Hydroxyl Groups

The presence of both a primary and a secondary hydroxyl group allows for selective chemical manipulation, which is critical for the elaboration of the side chain and subsequent coupling reactions.

Selective Derivatization of Primary and Secondary Alcohols

The differential reactivity of the primary (at C-22) and secondary (at C-8) hydroxyl groups enables regioselective functionalization. Protecting groups can be employed to temporarily mask one of the reactive hydroxyls, allowing for selective transformations at the other site.

Key selective derivatization strategies include:

Selective Tosylation: The primary alcohol can be selectively tosylated in the presence of the secondary alcohol. This transformation is a key step in many synthetic routes, as the resulting tosylate is a good leaving group. nih.govresearchgate.net

Selective Oxidation: The secondary alcohol can be oxidized to a ketone using reagents like Dess-Martin Periodinane, while the primary alcohol remains untouched or is protected. nih.govresearchgate.net

Selective Iodination: The primary hydroxyl group can be converted to an iodide, which can then be used in nucleophilic substitution reactions to build the side chain. researchgate.net

Reaction TypeTarget HydroxylReagentsProductReference
TosylationPrimary (C-22)TsCl, Et3N, DMAPPrimary Tosylate nih.govresearchgate.net
OxidationSecondary (C-8)Dess-Martin PeriodinaneC-8 Ketone (Grundmann's Ketone) nih.govresearchgate.net
IodinationPrimary (C-22)Not specifiedPrimary Iodide researchgate.net

Applications of Derivatized Inhoffen-Lythgoe Diol in Subsequent Reactions

The selectively functionalized derivatives of the Inhoffen-Lythgoe diol are pivotal intermediates for constructing the full vitamin D skeleton and its analogs.

Side-Chain Construction: The derivatized diol is the platform upon which the vitamin D side chain is built. For example, an iodide derivative (formed at the C-22 primary alcohol) can be reacted with an organometallic reagent like allyl magnesium bromide to introduce new carbon-carbon bonds and extend the side chain. researchgate.net Another approach involves attaching a tosylate derivative to a solid-phase support, followed by a Julia-Lythgoe olefination to construct the side chain. nih.gov

Coupling with A-Ring Synthons: After side-chain installation, the secondary alcohol at C-8 is typically oxidized to a ketone. nih.govresearchgate.net This ketone is the electrophilic partner in the crucial Wittig-Horner reaction with an A-ring phosphine oxide synthon. mdpi.comacs.org This reaction forms the C6-C7 double bond, completing the triene system characteristic of vitamin D. mdpi.com

Synthesis of Other Bioactive Molecules: The derivatized diol serves as a starting material for molecules other than vitamin D analogs. For instance, the ketone intermediate derived from the diol was used in a multi-step synthesis of the sesquiterpenoids known as hortonones A-C. nih.govresearchgate.netrsc.org This synthesis involved further transformations including base-mediated isomerization of the ring fusion and ring homologation. nih.gov

Stereochemical Integrity in Transformations

The utility of the Inhoffen-Lythgoe diol as a chiral building block is critically dependent on the preservation of its inherent stereochemistry throughout a synthetic sequence. nih.govpnas.org The diol contains a trans-fused hydrindan ring system with multiple defined stereocenters, and maintaining this stereochemical integrity is essential for the biological activity of the final target molecules, such as vitamin D analogs. nih.govrsc.orgrsc.org

The synthetic transformations commonly applied to the Inhoffen-Lythgoe diol and its derivatives are designed to be highly selective and to proceed without epimerization of the existing stereocenters. For example, the Wittig-Horner reaction, a cornerstone of vitamin D synthesis, is known to form a double bond without affecting the stereochemistry of the reacting partners' core structures. mdpi.comacs.orgwikipedia.org Similarly, functional group manipulations such as tosylation of the primary alcohol, oxidation of the secondary alcohol, and subsequent side-chain extensions are performed under conditions that preserve the stereochemical integrity of the CD-ring core. nih.govresearchgate.netresearchgate.net

A compelling demonstration of this principle is the protecting-group-free synthesis of (-)-hortonones A-C from the Inhoffen-Lythgoe diol. nih.govresearchgate.netrsc.orgsemanticscholar.org In this synthesis, the stereocenters of the starting diol dictated the stereochemistry of all subsequent intermediates and the final products. The comparison of the optical rotation of the synthetic material with that of the natural product allowed for the unambiguous assignment of the natural product's absolute configuration. nih.govresearchgate.net This outcome would only be possible if the stereochemical information encoded in the Inhoffen-Lythgoe diol was faithfully transferred through every chemical step. nih.gov Therefore, the diol acts as a reliable chiral template, ensuring the correct stereochemical outcome in the synthesis of complex molecules.

Applications of Inhoffen Lythgoe Diol in Complex Molecule Synthesis

Total Synthesis of Vitamin D Metabolites and Analogs

The strategic importance of the Inhoffen-Lythgoe diol is most evident in the total synthesis of vitamin D metabolites and analogs. This approach typically involves three main stages: modification of the side chain attached to the diol's C17 position, coupling with a synthetic A-ring synthon, and subsequent elaboration to the final product. This modular strategy has enabled the synthesis of thousands of vitamin D analogs, including commercially significant therapeutic agents like Calcipotriol. nih.govpnas.org

Convergent synthesis, which involves the independent synthesis of key fragments of a molecule followed by their assembly, is a cornerstone of modern organic chemistry. In the context of vitamin D synthesis, this strategy allows for flexibility and efficiency. The Inhoffen-Lythgoe diol constitutes the CD-ring fragment, which is then coupled with a separately synthesized A-ring synthon. nih.govpnas.orgacs.org This approach is highly adaptable, permitting the introduction of diverse structural modifications to the A-ring to explore structure-activity relationships.

The Wittig and Horner-Wittig (or Horner-Wadsworth-Emmons) reactions are powerful and widely used methods for the formation of carbon-carbon double bonds, making them ideal for coupling the CD-ring and A-ring fragments in vitamin D synthesis. acs.orgbaranlab.org The Horner-Wittig reaction, in particular, is frequently employed for its generally high yields and stereoselectivity for the (E)-alkene, which is crucial for the correct geometry of the vitamin D triene system. acs.org

In a typical Horner-Wittig approach, an A-ring phosphine (B1218219) oxide synthon is deprotonated to form a nucleophilic ylide, which then reacts with a C8-ketone derivative of the Inhoffen-Lythgoe diol. This reaction forms the C6-C7 double bond, completing the seco-B-triene core of the vitamin D molecule. acs.org This strategy has been successfully applied to the synthesis of numerous vitamin D analogs with modified side chains. acs.org

Coupling Reaction CD-Ring Fragment A-Ring Fragment Key Bond Formed Typical Stereoselectivity
Horner-Wittig OlefinationInhoffen-Lythgoe diol derivative (C8-ketone)A-ring phosphine oxideC6-C7 double bondPredominantly (E)-isomer

Table 1: Overview of Horner-Wittig Olefination in Vitamin D Synthesis

The Julia-Lythgoe olefination is another key method for carbon-carbon double bond formation, particularly valued for its ability to generate (E)-alkenes with high stereoselectivity. This reaction has been effectively applied to the construction of the vitamin D side chain. nih.govnih.govsemanticscholar.orggla.ac.ukwikipedia.org In one notable example, a Julia-Lythgoe olefination was performed on a solid-phase linked Inhoffen-Lythgoe diol derivative. nih.govnih.govsemanticscholar.org

In this solid-phase synthesis, a phenylsulfone derivative of the Inhoffen-Lythgoe diol was prepared and attached to a resin. nih.gov Deprotonation of the sulfone followed by reaction with an aldehyde and subsequent reductive elimination with samarium diiodide yielded the desired olefin with almost exclusively the (E)-geometry. The calculated yield for this multi-step solid-phase sequence was approximately 22%. nih.gov This approach demonstrates the feasibility of using Julia-Lythgoe olefination for the combinatorial synthesis of vitamin D analogs with diverse side chains. nih.gov

Reactant 1 Reactant 2 Key Reagents Product Yield (Solid-Phase) Stereoselectivity
Resin-bound phenylsulfone of Inhoffen-Lythgoe diol3-methylbut-2-en-1-aln-BuLi, SmI2, DMPUOlefin with extended side chain~22%Almost exclusively (E)

Table 2: Example of Solid-Phase Julia-Lythgoe Olefination

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings, have emerged as powerful tools in the synthesis of vitamin D analogs. acs.org These reactions offer mild conditions and high functional group tolerance, allowing for the coupling of advanced and complex fragments. For instance, a convergent synthesis of C-2 substituted vitamin D derivatives has been achieved through a palladium-catalyzed ring closure of an enyne and subsequent coupling with a functionalized vinyl bromide. acs.org This demonstrates the utility of palladium catalysis in forging key bonds within the vitamin D framework, often with high efficiency and control. acs.org

The biological activity of vitamin D analogs is highly dependent on the stereochemistry of the side chain. Therefore, the stereoselective introduction of substituents on the side chain is a critical aspect of their synthesis. Various asymmetric methodologies have been employed to achieve this, often starting from intermediates derived from the Inhoffen-Lythgoe diol.

The Sharpless asymmetric dihydroxylation is a renowned method for the enantioselective synthesis of vicinal diols from prochiral olefins. harvard.educhemrxiv.orgorganic-chemistry.orgwikipedia.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high levels of stereocontrol. wikipedia.org The choice of ligand, typically (DHQ)2PHAL (AD-mix-α) or (DHQD)2PHAL (AD-mix-β), dictates the facial selectivity of the dihydroxylation, allowing for the predictable formation of either enantiomer of the diol product. organic-chemistry.orgwikipedia.org

In the context of vitamin D synthesis, Sharpless asymmetric dihydroxylation can be employed to introduce chiral hydroxyl groups onto an unsaturated side chain precursor derived from the Inhoffen-Lythgoe diol. This approach enables the synthesis of vitamin D analogs with precisely controlled stereochemistry at specific positions on the side chain, which is crucial for modulating their biological activity. The reaction is known for its high enantioselectivity, often exceeding 90% enantiomeric excess (ee). nih.gov

Reaction Substrate Key Reagents Product Key Feature
Sharpless Asymmetric DihydroxylationAlkene on a side-chain precursorOsO4 (catalytic), Chiral Ligand (e.g., (DHQD)2PHAL), Co-oxidantVicinal diol with high enantiopurityHigh enantioselectivity for the formation of chiral diols

Table 3: Application of Sharpless Asymmetric Dihydroxylation in Side-Chain Synthesis

Stereoselective Introduction of Side Chains

Introduction of Fluorinated Side Chains

The strategic incorporation of fluorine atoms into the side chains of vitamin D analogs can significantly modulate their biological activity, often by blocking metabolic pathways. The Inhoffen-Lythgoe diol serves as a crucial starting platform for the synthesis of these fluorinated derivatives. Researchers have developed methodologies to introduce fluorine at various positions on the side chain, thereby creating a library of analogs for biological evaluation.

Key to these syntheses is the controlled elongation of the side chain from the diol, followed by stereoselective fluorination. For instance, deoxyfluorination reactions utilizing reagents such as N,N-diethylaminosulfur trifluoride (DAST) have been successfully employed. nih.gov More recent methods have also utilized electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) in conjunction with chiral auxiliaries to achieve high diastereoselectivity. These approaches have enabled the synthesis of CD-ring fragments with fluorine at the C22, C23, and C24 positions. uib.no

A summary of fluorination strategies starting from Inhoffen-Lythgoe diol is presented below:

Target PositionFluorinating AgentKey StrategyReference
C24DASTDeoxyfluorination of a stereoselectively introduced hydroxyl group. nih.gov
C23DAST- uib.no
C24NFSIElectrophilic fluorination using an Evans chiral auxiliary.
C22NFSIElectrophilic fluorination using an Evans chiral auxiliary.

These fluorinated CD-ring fragments are then coupled with a suitable A-ring synthon to complete the total synthesis of the fluorinated vitamin D analog. uib.no

Stereochemical Control at C24, C23, C22, C26, C27 Positions

The biological activity of vitamin D analogs is highly dependent on the precise stereochemistry of the side chain. The Inhoffen-Lythgoe diol provides a rigid framework that facilitates the stereocontrolled introduction of substituents at various positions, including C22, C23, and C24.

One powerful strategy for achieving stereochemical control is the Sharpless asymmetric dihydroxylation, which allows for the enantioselective introduction of two hydroxyl groups across a double bond. This method has been utilized in the synthesis of 24-fluoro-25-hydroxyvitamin D₃ analogues, where the stereochemistry at C24 was established with high selectivity. nih.gov

Another effective approach involves the use of Evans chiral auxiliaries. By attaching a chiral auxiliary to a carboxylic acid derivative of the side chain, it is possible to direct the stereochemical outcome of subsequent reactions, such as fluorination. This methodology has been successfully applied to the synthesis of C22 and C24-fluoro-CD-rings with high diastereoselectivity.

The following table summarizes key methods for stereochemical control in the synthesis of vitamin D analog side chains from the Inhoffen-Lythgoe diol:

Target PositionMethodKey FeatureReference
C24Sharpless Asymmetric DihydroxylationStereoselective introduction of a diol. nih.gov
C24, C22Evans Chiral AuxiliaryDiastereoselective electrophilic fluorination.

The ability to precisely control the stereochemistry at these positions is crucial for the development of potent and selective vitamin D receptor (VDR) modulators. nih.gov

Synthesis of Specific Vitamin D Analogs (e.g., Calcitriol, Calcitroic acid, Fluorinated analogs)

The Inhoffen-Lythgoe diol is a cornerstone in the convergent synthesis of numerous biologically important vitamin D analogs. This strategy involves the separate synthesis of the A-ring and the CD-ring/side chain fragment (derived from the diol), followed by their coupling.

Calcitriol: The hormonally active form of vitamin D₃, 1α,25-dihydroxyvitamin D₃ (calcitriol), has been synthesized using the Inhoffen-Lythgoe diol as the starting material for the CD-ring fragment. acs.org The synthesis involves the elaboration of the side chain and subsequent coupling with an A-ring precursor, often via a Wittig-Horner reaction.

Fluorinated analogs: As discussed in section 5.1.2.2, a variety of fluorinated vitamin D analogs have been synthesized from the Inhoffen-Lythgoe diol. These include analogs with fluorine at the C22, C23, and C24 positions. nih.govuib.no For example, (23R)-23-fluoro-25(OH)D₃ and its 23S-isomer were synthesized from the diol via key 23-hydroxy-CD-ring intermediates. uib.no Preliminary biological evaluations have shown that such fluorination can enhance resistance to metabolic degradation. uib.no

Synthesis of Other Natural Products

Beyond the realm of vitamin D, the Inhoffen-Lythgoe diol has been employed as a chiral starting material for the total synthesis of other natural products, demonstrating its versatility as a synthetic precursor.

Total Synthesis of Hortonones A-C

The Hortonones A-C are a series of rearranged sesquiterpenoids isolated from the Sri Lankan plant Hortonia. A protecting group-free total synthesis of (-)-Hortonones A-C has been accomplished starting from the Inhoffen-Lythgoe diol. rsc.orgresearchgate.net This synthesis was instrumental in confirming the relative and absolute stereostructure of these natural products. acs.orgresearchgate.net

The synthetic strategy involved the transformation of the diol into a key ketone intermediate. Subsequent steps included a regioselective ring homologation to form a cycloheptanone, dehydrogenation, and an enone transposition to furnish Hortonone C. acs.orgresearchgate.net Hortonones A and B were then derived from Hortonone C. acs.orgresearchgate.net This work highlighted the utility of the Inhoffen-Lythgoe diol as a precursor for structurally distinct natural products. acs.orgresearchgate.net

Preparation of Nitrogen- and Sulfur-Containing Natural Products

While the Inhoffen-Lythgoe diol is a well-established precursor for oxygenated compounds like vitamin D analogs and the Hortonones, its application in the synthesis of nitrogen- and sulfur-containing natural products is not widely documented in the reviewed scientific literature. The primary utility of the diol lies in its carbocyclic framework, and its functional groups are typically manipulated to introduce carbon and oxygen-based functionalities. The direct incorporation of nitrogen or sulfur into the core structure of the diol to form heterocyclic natural products has not been a common synthetic strategy.

Role in Pharmaceutical Intermediate Synthesis

The Inhoffen-Lythgoe diol is a crucial pharmaceutical intermediate, primarily for the synthesis of vitamin D-based drugs and their analogs. acs.org Its role as a readily available, stereochemically defined building block for the CD-ring system of these molecules is well-established. acs.org

The applications of the Inhoffen-Lythgoe diol as an intermediate for pharmaceuticals outside of the vitamin D family and related structures like the Hortonones are not extensively reported. Its structural complexity and specific stereochemistry make it an ideal precursor for vitamin D analogs, but these same features may limit its broader applicability as a general starting material for other classes of drugs. The synthetic routes to most other pharmaceuticals typically employ more readily available and less complex starting materials. Therefore, the primary role of the Inhoffen-Lythgoe diol in pharmaceutical synthesis remains firmly within the domain of vitamin D chemistry. nih.govacs.org

Advanced Methodologies and Future Directions in Inhoffen Lythgoe Diol Research

Development of More Efficient and Sustainable Syntheses

The classical method for obtaining the Inhoffen-Lythgoe diol involves the oxidative cleavage of ergocalciferol (B368823) (Vitamin D2). nih.gov However, initial procedures involving ozonolysis followed by a reductive workup often resulted in modest yields of around 40%. researchgate.net Recognizing the need for a more efficient supply of this valuable intermediate, researchers have developed improved synthetic protocols.

Synthetic RouteKey ReagentsReported Overall YieldReference
Classic Ozonolysis Route1. O3, CH2Cl2/CH3OH 2. NaBH4~40% researchgate.net
Improved Multi-step Route1. Crude ozonolysis product 2. OsO4 (cat.), NMO 3. KIO4 4. NaBH475% researchgate.net

Application in Solid-Phase Organic Synthesis

Solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase methods, including the ability to use excess reagents to drive reactions to completion and simplified purification protocols. wikipedia.orgpageplace.de The Inhoffen-Lythgoe diol has been successfully integrated into SPOS, particularly for the construction of vitamin D side chains, demonstrating its versatility.

In a notable application, a derivative of the Inhoffen-Lythgoe diol was anchored to a solid support to facilitate a Julia-Lythgoe olefination for side-chain construction. nih.govnih.gov This strategy involves linking the CD-ring fragment, derived from the diol, to a thiophenol resin. The resulting sulfide (B99878) is then oxidized to the corresponding sulfone, which serves as a traceless linker. nih.gov This solid-supported sulfone can then react with an appropriate aldehyde corresponding to the desired side chain, and subsequent reductive elimination cleaves the product from the resin, completing the side-chain installation. nih.gov This approach is highly valuable for creating libraries of vitamin D analogs for structure-activity relationship studies, as it allows for modular and efficient diversification of the side chain. nih.gov

StepDescriptionKey Transformation
1. ImmobilizationA tosylate derivative of the Inhoffen-Lythgoe diol is reacted with a thiophenol resin.Formation of a resin-bound sulfide.
2. ActivationThe resin-bound sulfide is oxidized to the corresponding sulfone using an oxidizing agent like m-CPBA.Formation of the solid-phase linked phenylsulfone derivative.
3. CouplingThe sulfone is deprotonated and reacted with an aldehyde to form a β-alkoxysulfone.Carbon-carbon bond formation (Julia-Lythgoe olefination intermediate).
4. Elimination & CleavageReductive elimination of the intermediate cleaves the newly formed olefin from the solid support.Formation of the final product with the appended side chain.

Computational Studies and Mechanistic Insights into Reactions Involving Inhoffen-Lythgoe Diol

While specific computational studies focusing exclusively on the Inhoffen-Lythgoe diol are not extensively documented, broader computational and mechanistic investigations into the reactions of structurally similar motifs, such as cyclic trans-diols, provide valuable insights. These studies are crucial for understanding reactivity, predicting outcomes, and designing novel transformations. nih.govnih.gov

For instance, the deoxydehydration (DODH) of vicinal diols is a key transformation for converting biomass into valuable alkenes. Computational studies, particularly using Density Functional Theory (DFT), have shed light on the mechanisms of these reactions. chemrxiv.org Research on vanadium-catalyzed DODH of cyclic trans-diols, a category to which the Inhoffen-Lythgoe diol belongs, has revealed a stepwise mechanism for the cleavage of the two C-O bonds via a triplet state, which is energetically more favorable than a concerted singlet mechanism. chemrxiv.org This stepwise route offers the necessary flexibility to accommodate the stereochemical constraints of a cyclic trans-diol. chemrxiv.org Such mechanistic understanding allows for catalyst optimization and the rational design of new reactions applicable to complex substrates like the Inhoffen-Lythgoe diol.

Reaction TypeComputational MethodKey Mechanistic InsightRelevance to Inhoffen-Lythgoe Diol
Vanadium-Catalyzed Deoxydehydration (DODH)Density Functional Theory (DFT)Favors a stepwise C-O bond cleavage via a triplet state for cyclic trans-diols.Provides a potential mechanistic pathway for similar transformations of the diol's vicinal alcohol groups.
Cycloaddition ReactionsDFT, Distortion/Interaction AnalysisElucidates factors controlling periselectivity and reactivity in complex cycloadditions. nih.govnih.govApplicable to understanding and designing reactions to build further complexity onto the diol scaffold.

Exploration of Novel Derivatives and Their Synthetic Utility

The primary value of the Inhoffen-Lythgoe diol lies in its role as a versatile precursor for a wide range of complex and biologically active molecules. pnas.org Its synthetic utility has been demonstrated in the total synthesis of numerous natural products and novel vitamin D analogs.

A compelling example is the protecting-group-free synthesis of the cytotoxic natural products (-)-hortonones A, B, and C. nih.govrsc.org Starting from the Inhoffen-Lythgoe diol, a multi-step sequence involving selective functionalization of the hydroxyl groups, isomerization of the ring fusion, and a key ring expansion transforms the initial 6,5-fused ring system into the 7,5-fused azulenone core of the hortonones. nih.govresearchgate.net Hortonone C, in particular, has shown in vitro cytotoxicity against human breast cancer cells, highlighting the importance of synthetic routes that can provide material for further biological evaluation. nih.gov Furthermore, the diol is a key intermediate in convergent syntheses of 19-nor-vitamin D compounds, such as the clinically relevant 1α,25-dihydroxyvitamin D3, via Horner-Wittig type reactions. google.com These examples underscore the enduring importance of the Inhoffen-Lythgoe diol as a foundational chiral building block for accessing novel and synthetically challenging molecular architectures.

Target Molecule/ClassKey Synthetic Transformation from DiolSignificance/Application
(-)-Hortonones A-CKetone formation, ring-fusion isomerization, TMS-diazomethane mediated ring homologation, 1,3-enone transposition. nih.govTotal synthesis of cytotoxic natural products. nih.gov
19-nor-Vitamin D AnalogsConversion to a Windaus-Grundmann type ketone followed by Horner-Wittig olefination with an A-ring phosphine (B1218219) oxide. google.comSynthesis of hormonally active vitamin D compounds.
Vitamin D Side-Chain AnalogsAttachment to solid support followed by Julia-Lythgoe olefination. nih.govModular synthesis for creating libraries of potential therapeutics.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Inhoffen Lythgoe diol in the preparation of vitamin D analogs?

  • Methodological Answer : this compound serves as a precursor in fluorinated vitamin D analog synthesis. Key routes include:

  • Electrophilic Fluorination : Using N-fluorobenzenesulfonimide (NFSI) and hexamethyldisilazide (LHMDS) under electrochemical conditions to introduce fluorine at C24 or C22 positions on the CD ring .
  • DAST-Mediated Fluorination : Diethylaminosulfur trifluoride (DAST) facilitates the seventh fluorine introduction in heptafluorinated derivatives, as shown in Scheme 24 .
  • Convergent Synthesis : Coupling fluorinated CD-ring ketones (derived from this compound) with A-ring phosphine oxides via Wittig-Horner reactions (Scheme 31A) .
    • Data Table :
MethodReagents/ConditionsTarget PositionYield/SelectivityReference
Electrophilic FluorinationNFSI, LHMDS, electrochemical setupC24/C2253–62% yield
DAST FluorinationDAST, CD-ring intermediatesC23High stereo-control
Convergent CouplingPhosphine oxide, ketone couplingC24,24-difluoroOptimized for scale

Q. How does the stereochemistry of this compound influence its reactivity in fluorination reactions?

  • Methodological Answer : The diol’s stereochemistry dictates fluorine incorporation sites and product configurations. For example:

  • C24 Fluorination : The diol’s hydroxyl groups guide regioselectivity; LHMDS deprotonates specific sites, enabling NFSI to fluorinate C24 with high (R)- or (S)-selectivity .
  • C23 Isomerism : Stereochemical outcomes (e.g., 23R vs. 23S isomers) impact metabolic stability. The 23S-fluorinated analog shows higher resistance to CYP24A1-mediated degradation .
    • Key Techniques : NMR and X-ray crystallography verify stereochemistry .

Q. What analytical techniques are critical for confirming the structure and purity of this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify fluorine incorporation and stereo-configuration .
  • HPLC-MS : Quantifies purity and detects byproducts in fluorinated intermediates .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. What strategies are employed to achieve high stereo-selectivity during fluorination of this compound-derived intermediates?

  • Methodological Answer :

  • Chiral Auxiliaries : Use of bulky protecting groups (e.g., tert-butyldimethylsilyl) to sterically direct fluorine addition .
  • Reagent Control : NFSI/LHMDS combinations favor electrophilic fluorination with minimal racemization .
  • Low-Temperature Reactions : Slows competing pathways, enhancing selectivity (e.g., –78°C for C24 fluorination) .
    • Validation : Compare experimental 19F^{19}\text{F} NMR shifts with computational models (DFT) .

Q. How can researchers address contradictory data regarding the metabolic stability of fluorinated vitamin D analogs synthesized from this compound?

  • Methodological Answer :

  • Comparative Enzyme Assays : Test isomers (e.g., 23R vs. 23S) against CYP24A1 to quantify degradation rates .
  • Isotopic Labeling : Use 3H^{3}\text{H}- or 14C^{14}\text{C}-labeled analogs to track metabolic pathways in vitro .
  • Molecular Docking : Predict binding affinities of fluorinated analogs to VDR or CYP24A1 to rationalize stability differences .

Q. What experimental design considerations are crucial when evaluating the biological activity of this compound-based vitamin D receptor modulators?

  • Methodological Answer :

  • Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–10 µM) to assess VDR activation .
  • Control Groups : Include wild-type vs. VDR-knockout models to isolate receptor-specific effects .
  • In Vivo/In Vitro Correlation : Compare pharmacokinetic profiles (e.g., half-life) in cell cultures and animal models .

Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation .
  • Protecting Group Strategy : Temporarily block reactive hydroxyl groups to prevent side reactions during fluorination .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction homogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.